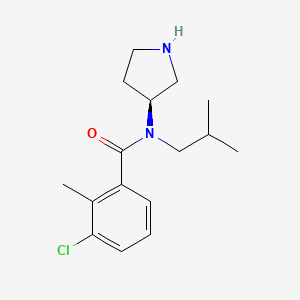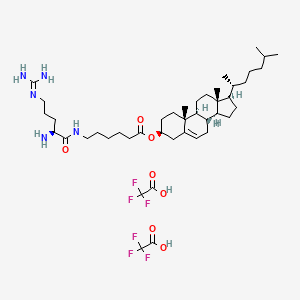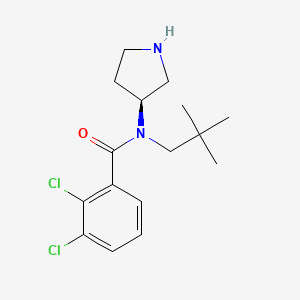![molecular formula C22H28N4O5S B10790441 2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)
2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d]oxazole core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide typically involves multiple steps. One convenient method involves the reaction of 2-amino-5-sulfamoylbenzo[d]oxazole with 1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]oxazole derivatives and piperidine-containing molecules. Examples include:
- 2-(1-(3-chlorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide
- 2-(1-(3-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide
Uniqueness
What sets 2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28N4O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C22H28N4O5S/c1-3-30-21-12-15(4-6-20(21)29-2)14-26-10-8-16(9-11-26)24-22-25-18-13-17(32(23,27)28)5-7-19(18)31-22/h4-7,12-13,16H,3,8-11,14H2,1-2H3,(H,24,25)(H2,23,27,28) |
InChI Key |
SYNXMLXHBZIEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B10790360.png)
![1-(benzo[d]thiazol-2-ylmethyl)-N-(3-ethoxy-4-methoxyphenyl)piperidin-4-amine](/img/structure/B10790361.png)
![5-Chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide](/img/structure/B10790394.png)

![2-(1-(3,5-diethoxy-4-(1H-pyrrol-1-yl)benzyl)piperidin-4-ylamino)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide](/img/structure/B10790401.png)

![N-(1-(3-ethoxy-5-(tetrahydro-2H-pyran-4-yloxy)benzyl)piperidin-4-yl)-5-(ethylsulfonyl)benzo[d]oxazol-2-amine](/img/structure/B10790416.png)


![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790431.png)




